9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-

CAS No.: 32873-14-6

Cat. No.: VC18522861

Molecular Formula: C27H26N2O6

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32873-14-6 |

|---|---|

| Molecular Formula | C27H26N2O6 |

| Molecular Weight | 474.5 g/mol |

| IUPAC Name | 6-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate |

| Standard InChI | InChI=1S/C27H26N2O6/c28-19-12-6-5-11-18(19)27(33)35-14-8-2-1-7-13-34-21-15-20(30)22-23(24(21)29)26(32)17-10-4-3-9-16(17)25(22)31/h3-6,9-12,15,30H,1-2,7-8,13-14,28-29H2 |

| Standard InChI Key | LNGCJIMMQCMQFL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCOC(=O)C4=CC=CC=C4N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

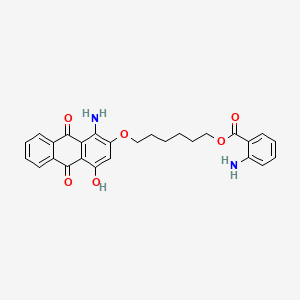

The compound’s IUPAC name, 6-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate, reflects its intricate structure. The anthracenedione core (a tricyclic aromatic system with ketone groups at positions 9 and 10) is substituted with:

-

An amino group at position 1,

-

A hydroxy group at position 4,

-

A hexyloxy chain at position 2, which is further esterified with a 2-aminobenzoyl moiety.

This arrangement confers both hydrophilicity (via polar groups) and lipophilicity (via the hexyl chain), influencing its solubility and interaction with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 32873-14-6 |

| Molecular Formula | C₂₇H₂₆N₂O₆ |

| Molecular Weight | 474.5 g/mol |

| IUPAC Name | 6-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate |

Physicochemical Properties

Anthraquinone derivatives like this compound are typically crystalline solids with limited water solubility but enhanced solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures . The presence of multiple hydrogen-bond donors (two amino, one hydroxy) and acceptors (ketones, ester) suggests potential for forming stable crystalline structures or supramolecular aggregates.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step functionalization of the anthracenedione core:

-

Core Modification: Introduction of amino and hydroxy groups via electrophilic substitution or reduction reactions.

-

Side-Chain Attachment:

-

Coupling of a hexyloxy chain to position 2 using nucleophilic aromatic substitution.

-

Esterification with 2-aminobenzoic acid via Steglich or Mitsunobu reactions.

-

Industrial anthraquinone synthesis methods, such as Friedel-Crafts acylation or Diels-Alder reactions, may inform scalable production strategies .

Table 2: Comparison of Anthraquinone Synthesis Methods

| Method | Reactants | Key Steps | Yield Considerations |

|---|---|---|---|

| Anthracene Oxidation | Anthracene, Cr(VI) oxidants | Direct oxidation to 9,10-AQ | High purity, but toxic byproducts |

| Friedel-Crafts | Benzene, phthalic anhydride | Acylation followed by cyclization | Suitable for substituted AQs |

| Diels-Alder | Naphthoquinone, butadiene | [4+2] cycloaddition, oxidation | High regioselectivity |

Reactivity Profile

The compound participates in reactions typical of anthraquinones:

-

Reduction: Conversion to anthrone or dihydroanthraquinone under catalytic hydrogenation .

-

Sulfonation: Formation of sulfonic acid derivatives at position 1, enhancing water solubility .

-

Nucleophilic Substitution: Reactivity at the amino and hydroxy groups for further derivatization.

Biological Activities and Mechanisms

Table 3: Cytotoxicity of Selected Anthracenedione Derivatives

| Compound | KB IC₅₀ (μM) | KBv200 IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 9,10-Anthracenedione... | 3.17 | 3.21 | Mitochondrial apoptosis |

| Adriamycin | 0.1 | 7.0 | DNA intercalation |

Antimicrobial and Antiviral Effects

Amino-anthracenediones exhibit broad-spectrum activity:

-

Antibacterial: Efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains.

-

Antiviral: Inhibition of HIV-1 replication via reverse transcriptase or protease interference.

Applications in Research and Industry

Pharmaceutical Development

-

Anticancer Agents: Lead candidate for overcoming multidrug resistance .

-

Antimicrobial Coatings: Functionalization of medical devices to prevent infections.

Future Research Directions

-

Synthetic Optimization: Develop greener synthesis routes to minimize toxic byproducts.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

-

Structure-Activity Relationships: Explore modifications to enhance selectivity and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume